2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a quinoline core substituted with a thiophene ring and a dichlorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the thiophene and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Tipepidine: Contains a thiophene nucleus and is used as a therapeutic agent.
Uniqueness
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C21H16Cl2N2S2 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H16Cl2N2S2/c22-16-8-7-13(10-17(16)23)12-27-21-15(11-24)20(19-6-3-9-26-19)14-4-1-2-5-18(14)25-21/h3,6-10H,1-2,4-5,12H2 |
InChI Key |
NCDQVCLOWQNZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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